3-(2-Aminoethyl)-5-methylbenzonitrile

Description

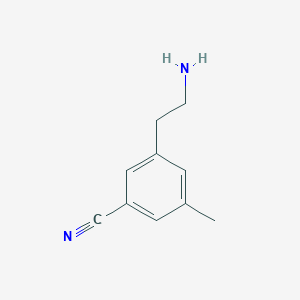

3-(2-Aminoethyl)-5-methylbenzonitrile is a substituted benzonitrile derivative characterized by a 2-aminoethyl group at position 3 and a methyl group at position 5 on the benzene ring. The methyl group at position 5 likely influences steric and electronic properties, modulating reactivity and interaction with biological targets .

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

3-(2-aminoethyl)-5-methylbenzonitrile |

InChI |

InChI=1S/C10H12N2/c1-8-4-9(2-3-11)6-10(5-8)7-12/h4-6H,2-3,11H2,1H3 |

InChI Key |

NGAUOECYPWXMNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C#N)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-methylbenzonitrile typically involves the reaction of 5-methylbenzonitrile with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Conversion of the nitrile group to an amine.

Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

3-(2-Aminoethyl)-5-methylbenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-methylbenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-[(3-Methoxypropyl)amino]-5-methylbenzonitrile

- Molecular Formula : C₁₃H₁₈N₂O

- Key Features: Contains a 3-methoxypropylamino group instead of 2-aminoethyl.

- Comparison: The methoxypropyl group increases hydrophilicity but reduces amine reactivity compared to the primary amine in 3-(2-aminoethyl)-5-methylbenzonitrile. The methyl group at position 5 is retained, but the bulkier substituent may hinder interactions with tight binding pockets in enzymes or receptors .

5-Amino-2-methylbenzonitrile

- Molecular Formula : C₈H₈N₂

- Key Features: Amino group at position 5 and methyl at position 2.

- Comparison: Positional isomerism significantly alters electronic effects: the amino group at position 5 (meta to nitrile) in this compound may enhance resonance stabilization compared to the para-positioned amino group in 5-amino-2-methylbenzonitrile.

3-(Dimethylamino)-5-hydroxybenzonitrile

- Molecular Formula : C₉H₁₀N₂O

- Key Features: Dimethylamino group at position 3 and hydroxyl at position 4.

- Comparison: The tertiary amine (dimethylamino) reduces hydrogen-bonding capacity compared to the primary amine in this compound. The hydroxyl group introduces acidity (pKa ~10) absent in the methyl-substituted compound, altering pH-dependent solubility and reactivity .

Functional Group Substitutions Impacting Bioactivity

2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile

- Molecular Formula : C₁₀H₁₁N₃O₃

- Key Features: Methoxyethylamino and nitro groups.

- Comparison: The nitro group (-NO₂) is a strong electron-withdrawing group, reducing electron density on the aromatic ring compared to the methyl group in this compound. The methoxyethyl group enhances solubility similarly to the aminoethyl group but lacks the protonatable amine, reducing cationic character at physiological pH .

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol

- Molecular Formula: C₉H₁₀F₃NO

- Key Features: Trifluoromethyl (-CF₃) and phenol (-OH) groups.

- Comparison: The -CF₃ group is highly lipophilic, contrasting with the polar nitrile in this compound. This impacts membrane permeability and metabolic stability.

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Solubility (LogP) | Bioactivity Notes |

|---|---|---|---|---|

| This compound | C₁₀H₁₁N₂ | -CN, -CH₂CH₂NH₂, -CH₃ (5-position) | ~1.8 (estimated) | Potential CNS activity due to amine; nitrile enhances stability |

| 2-[(3-Methoxypropyl)amino]-5-methylbenzonitrile | C₁₃H₁₈N₂O | -CN, -OCH₂CH₂CH₂NHCH₃, -CH₃ | ~1.5 | Reduced amine reactivity; moderate antimicrobial activity |

| 5-Amino-2-methylbenzonitrile | C₈H₈N₂ | -CN, -NH₂ (5), -CH₃ (2) | ~1.2 | Limited solubility; weak enzyme inhibition |

| 3-(Dimethylamino)-5-hydroxybenzonitrile | C₉H₁₀N₂O | -CN, -N(CH₃)₂, -OH | ~0.9 | pH-dependent solubility; antioxidant potential |

| 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile | C₁₀H₁₁N₃O₃ | -CN, -OCH₂CH₂NH₂, -NO₂ | ~1.0 | Nitro group enhances cytotoxicity; poor BBB penetration |

Key Observations and Research Implications

Aminoethyl vs. Alkylamino Groups: The primary amine in this compound offers superior hydrogen-bonding and protonation capabilities compared to methoxypropyl or dimethylamino analogs, making it more suitable for targeting polar biological interfaces .

Methyl vs. Nitro/Trifluoromethyl: The methyl group provides mild electron-donating effects, stabilizing the aromatic ring without introducing extreme lipophilicity (as with -CF₃) or redox activity (as with -NO₂) .

Nitrile Group Utility : The -CN group’s metabolic stability and hydrogen-bond acceptor capacity are consistent across analogs, but its position relative to other substituents modulates target selectivity .

Future Research Directions

- Synthetic Optimization: Explore regioselective amination strategies to improve yields of this compound .

- Biological Screening : Prioritize assays for neurological targets (e.g., serotonin receptors) due to structural parallels with tryptamine derivatives .

- Structure-Activity Relationship (SAR) : Systematically vary substituent positions and functional groups to refine potency and pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.